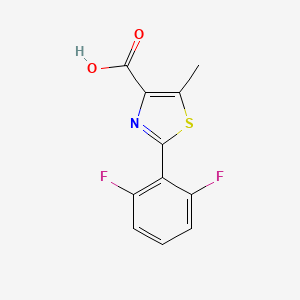

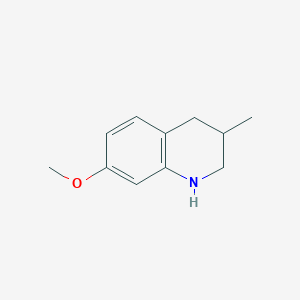

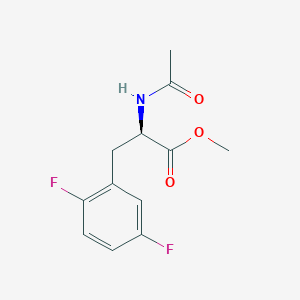

7-甲氧基-3-甲基-1,2,3,4-四氢喹啉

描述

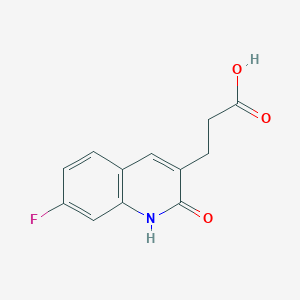

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a tertiary amine . It is a member of quinolines .

Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline include a molecular weight of 163.22 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

非对称歧化反应中的立体化学

7-甲氧基-3-甲基-1,2,3,4-四氢喹啉已在立体化学的背景下进行了研究,特别是在酸催化的歧化反应中。研究表明,7-甲氧基-1,3,4-三甲基-1,2-二氢喹啉的酸催化歧化导致分子间氢化物转移,从而得到7-甲氧基-1,3,4-三甲基-1,2,3,4-四氢喹啉的顺式和反式异构体的混合物。该反应提供了对喹啉衍生物中氢化物转移的立体化学结果的见解Gogte, V., Salama, M. A., & Tilak, B. D. (1970). Tetrahedron。

微管蛋白聚合抑制

该化合物已参与开发针对秋水仙碱位点的新型微管蛋白聚合抑制剂,这对于癌症研究至关重要。先导化合物中6-甲氧基-1,2,3,4-四氢喹啉部分的修饰导致发现了针对微管蛋白组装的有效细胞毒性剂,显示出显着的体外和体内抗癌活性Wang, X.-F., Guan, F., Ohkoshi, E., et al. (2014). Journal of Medicinal Chemistry。

抗抑郁样作用

7-甲氧基-3-甲基-1,2,3,4-四氢喹啉衍生物已被探索其潜在的抗抑郁样作用。对特定衍生物的研究表明,它们在调节神经递质水平和信号通路方面有效,为治疗难治性抑郁症提供了潜在的治疗策略Dhir, A., & Kulkarni, S. K. (2011). Neuroscience Letters。

抗菌和抗癌特性

研究还扩展到四氢喹啉衍生物的合成,以研究它们对参与炎症、癌症、视黄酸、胆固醇酯酶、寄生虫和微生物过程的各种蛋白质的抑制作用。此类研究强调了这些化合物潜在的多功能应用,包括它们的毒性较低且与活性位点氨基酸有显着的相互作用,表明它们作为治疗开发中的先导化合物具有可行性Nair, P. P., Chandrashekarappa, K. K. H., Masagalli, J. N., et al. (2014). International Journal of Pharmacy and Pharmaceutical Sciences。

未来方向

The future directions of 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline research could involve further exploration of its therapeutic mechanisms to overcome metabolic syndrome . Additionally, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .

作用机制

Target of Action

7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroisoquinoline (THIQ) family . THIQ-based compounds, including 7-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoline, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq-based compounds interact with their targets to exert biological activities

Biochemical Pathways

It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 16322 , which may influence its bioavailability.

Result of Action

It is known that thiq-based compounds can exert diverse biological activities .

生化分析

Biochemical Properties

Thiq-based compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that THIQ-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiq-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

7-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-9-3-4-10(13-2)6-11(9)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQQGQPANUCSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C=C2)OC)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)

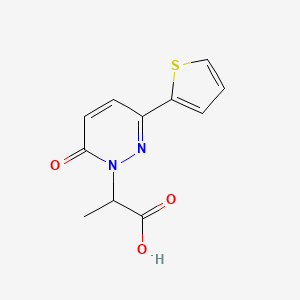

![[6-oxo-3-(2-thienyl)pyridazin-1(6{H})-yl]acetic acid](/img/structure/B3073086.png)

![4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073117.png)

![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)